1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea
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Overview
Description
1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with carbon disulfide and a base to form the corresponding thiourea derivative. This intermediate is then reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine and 3-(pyridin-3-yl)methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the intermediates.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-chlorophenyl)-1-methyl-2-oxo-ethyl)-pyridinium bromide
- Methyl 1-(2,4-dichlorophenyl)-1-cyclopentanecarboxylate
- Methyl 2-(4-chlorophenyl)acetate
Uniqueness
1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4S/c1-17-21(22-6-2-3-7-23(22)27-17)12-14-29(16-18-5-4-13-26-15-18)24(30)28-20-10-8-19(25)9-11-20/h2-11,13,15,27H,12,14,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXPOPUXUDRRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CN=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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